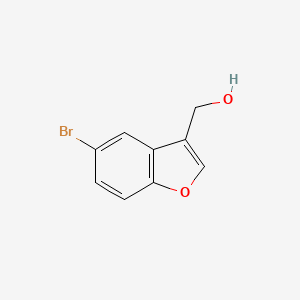

(5-Bromobenzofuran-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137242-42-3 |

|---|---|

Molecular Formula |

C9H7BrO2 |

Molecular Weight |

227.05 g/mol |

IUPAC Name |

(5-bromo-1-benzofuran-3-yl)methanol |

InChI |

InChI=1S/C9H7BrO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 |

InChI Key |

BNTZCGBPBCMWEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CO2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromobenzofuran 3 Yl Methanol and Its Precursors

Foundational Strategies for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system is a well-explored area of organic synthesis, with numerous methods available. These strategies can be broadly categorized into metal-catalyzed reactions, green chemistry approaches, and intramolecular cyclizations.

Metal-Catalyzed Routes for Benzofuran Ring Formation (e.g., Palladium, Platinum, Copper Catalysis)

Transition metal catalysis is a powerful tool for constructing the benzofuran nucleus, offering high efficiency and broad substrate scope. nih.govacs.org Catalysts based on palladium, copper, and other metals are frequently employed to facilitate the key bond-forming reactions. nih.govacs.org

Palladium Catalysis: Palladium catalysts are widely used for benzofuran synthesis, often in Sonogashira coupling reactions between terminal alkynes and o-iodophenols, followed by an intramolecular cyclization. nih.gov For instance, a one-pot synthesis of 2,3-disubstituted benzofurans has been developed using a palladium catalyst to couple a 2-iodophenol (B132878) with a terminal alkyne, which then undergoes cyclization. nih.gov Another prominent palladium-catalyzed method is the intramolecular Heck reaction. researchgate.net Additionally, palladium acetate (B1210297) has been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to yield benzoyl-substituted benzofurans. nih.gov

Copper Catalysis: Copper-catalyzed reactions represent a cornerstone in benzofuran synthesis. smolecule.com These methods are valued for their efficiency and the use of a more abundant and less expensive metal compared to palladium. Copper iodide (CuI) is a common catalyst, often used as a co-catalyst with palladium in Sonogashira couplings to improve reaction outcomes. nih.gov Copper-mediated oxidative annulation of phenols and unactivated internal alkynes provides a direct route to benzofuran derivatives. rsc.orgrsc.org Research has shown that even trace amounts of copper can effectively catalyze the necessary cyclization reactions. smolecule.com One-pot syntheses using copper catalysts have been developed, reacting o-hydroxy aldehydes, amines, and alkynes to form 3-aminobenzofurans. nih.govacs.org

Other Metal Catalysts: While palladium and copper are the most common, other transition metals like nickel, rhodium, and iron have also been utilized. Nickel catalysts can activate nucleophilic addition reactions to form the benzofuran ring. organic-chemistry.org Iron(III)-catalyzed halogenation of an aryl ring followed by an iron- or copper-catalyzed O-arylation is another one-pot process to access the benzofuran core. nih.gov

Table 1: Overview of Metal-Catalyzed Benzofuran Synthesis

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Palladium (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) | Sonogashira Coupling / Cyclization | o-halophenols, terminal alkynes | High efficiency, broad scope. nih.govacs.org |

| Copper (e.g., CuI, CuCl) | Oxidative Annulation / Cyclization | Phenols, alkynes, o-hydroxy aldehydes | Cost-effective, can be used in one-pot reactions. nih.govrsc.orgrsc.org |

| Palladium/Copper | Co-catalyzed Sonogashira Coupling | o-iodophenols, terminal alkynes | CuI as a co-catalyst often improves yields. nih.gov |

| Nickel | Intramolecular Nucleophilic Addition | Aryl halides, aryl ketones | Alternative to more expensive metals. organic-chemistry.org |

| Iron/Copper | Halogenation / O-arylation | 1-aryl- or 1-alkylketones | Utilizes earth-abundant metals. nih.gov |

Green Chemistry Approaches in Benzofuran Synthesis (e.g., Green-Solvent-Based, Catalyst-Free, Solvent-Free, Microwave-Assisted Methods)

In recent years, the principles of green chemistry have been increasingly applied to benzofuran synthesis to reduce environmental impact. These methods focus on using safer solvents, eliminating catalysts and solvents altogether, and employing energy-efficient technologies like microwave irradiation. researchgate.netrsc.org

Green Solvents: Water is an ideal green solvent due to its non-toxic and non-flammable nature. rsc.org Some benzofuran syntheses have been successfully performed in water or water-DMSO mixtures, particularly in metal-free cyclization reactions. nih.gov Deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, have also emerged as environmentally benign reaction media for copper-catalyzed one-pot syntheses of benzofuran derivatives. nih.govacs.org

Catalyst-Free and Solvent-Free Methods: Some synthetic routes have been developed that proceed without the need for a metal catalyst, relying instead on a base like potassium tert-butoxide or cesium carbonate. nih.govrsc.org Solvent-free, or "neat," reaction conditions, often assisted by microwave irradiation, represent another significant green advancement. researchgate.net For example, the condensation of salicylaldehydes with chloroacetic acid esters can be achieved under solventless phase-transfer catalytic conditions using microwaves. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and lead to cleaner reactions. youtube.com It has been successfully applied to the one-pot, three-component synthesis of 2,3-disubstituted benzofurans, providing higher yields and shorter reaction times compared to conventional heating. nih.gov The synthesis of benzofuran-3(2H)-ones from benzoate (B1203000) substrates has also been optimized using microwave conditions. researchgate.netnih.gov

Table 2: Green Chemistry Strategies in Benzofuran Synthesis

| Green Approach | Method | Key Features |

| Solvent-Based | Use of water or Deep Eutectic Solvents (DES) | Reduces reliance on volatile organic compounds (VOCs); environmentally benign. nih.govacs.orgrsc.org |

| Catalyst-Free | Base-catalyzed intramolecular cyclization | Avoids potential contamination of products with trace metals. nih.govrsc.org |

| Solvent-Free | Reactions run neat, often with microwave assistance | Eliminates solvent waste; often leads to faster reactions and higher efficiency. researchgate.net |

| Microwave-Assisted | Use of microwave irradiation for heating | Significant reduction in reaction times; improved yields and product purity. nih.govresearchgate.netnih.gov |

Intramolecular Cyclization Reactions in Benzofuran Synthesis

Intramolecular cyclization is a fundamental strategy for forming the benzofuran ring, where a pre-assembled acyclic precursor closes to form the final heterocyclic system. nih.gov This approach is central to many of the metal-catalyzed and green methods previously discussed.

The specific bond being formed defines the type of cyclization. A common route involves the formation of the O–C2 bond via the cyclization of o-alkynylphenols or o-alkenylphenols. nih.govrsc.org For example, a transition-metal-free method uses a base like cesium carbonate to catalyze the intramolecular cyclization of 2-ynylphenols to yield 2-substituted benzofurans. rsc.org Another approach involves the intramolecular cyclization of o-alkynylphenyl ethers, catalyzed by an organic superbase, which proceeds via a carbon-carbon bond formation to yield 2,3-disubstituted benzofurans. nih.gov Oxidative cyclization of o-alkenylphenols, often catalyzed by palladium, is another effective strategy. organic-chemistry.orgnih.gov

Targeted Synthesis of (5-Bromobenzofuran-3-yl)methanol

The synthesis of the title compound requires specific functionalization of the pre-formed 5-bromobenzofuran (B130475) ring. This typically involves creating a precursor at the 3-position, such as an ester or an aldehyde, which can then be reduced to the desired hydroxymethyl group.

Diisobutylaluminum Hydride (DIBAL-H) Reduction for Hydroxymethyl Group Installation

Diisobutylaluminum hydride (DIBAL-H) is a powerful and selective reducing agent commonly used in organic synthesis. masterorganicchemistry.com Its utility is particularly notable in the reduction of esters to aldehydes or, with additional equivalents, to primary alcohols. masterorganicchemistry.comyoutube.com This selectivity is crucial for the synthesis of this compound.

The final step in the synthesis of the title compound is the reduction of a suitable precursor, such as ethyl 5-bromobenzofuran-3-carboxylate or 5-bromobenzofuran-3-carbaldehyde (B12439016). DIBAL-H is an excellent choice for this transformation because it can selectively reduce the ester or aldehyde functional group without affecting the bromine atom on the aromatic ring. rsc.org The reaction is typically performed at low temperatures (e.g., -78 °C) to control the reactivity and prevent over-reduction or side reactions. masterorganicchemistry.com Using sufficient equivalents of DIBAL-H ensures the complete reduction of the carbonyl group to the primary alcohol, yielding this compound. rsc.org

Precursor Design and Synthesis for this compound

The logical precursors for the final reduction step are esters or aldehydes at the 3-position of the 5-bromobenzofuran core. The synthesis of these precursors can be accomplished using the foundational strategies described in section 2.1.

One common precursor is ethyl 5-bromobenzofuran-2-carboxylate , which can be synthesized by reacting 5-bromosalicylaldehyde (B98134) with diethyl bromomalonate in the presence of potassium carbonate. nih.gov While this provides a 2-substituted benzofuran, similar strategies can be adapted for 3-substitution. A more direct route to a 3-substituted precursor is needed.

The synthesis of ethyl 5-bromobenzofuran-3-carboxylate is a key step. cymitquimica.com This can be achieved through various cyclization strategies starting from appropriately substituted phenols. For example, a synthetic route could involve the reaction of a 4-bromophenol (B116583) derivative with a propargyl group, followed by cyclization to form the benzofuran ring with a functional handle at the 3-position.

Another key precursor is 5-bromobenzofuran-3-carbaldehyde . The synthesis of the related 1-benzofuran-5-carbaldehyde (B110962) has been achieved from 5-bromo-1-benzofuran via a Grignard reaction followed by formylation with dimethylformamide (DMF). A similar approach could theoretically be applied if a 3-bromo-5-bromobenzofuran starting material were used, though this introduces complexity. A more direct route would involve building the ring with the formyl group already in place or in a masked form. The reaction of 5-bromosalicylaldehyde with chloroacetone, for instance, leads to 2-acetyl-5-bromobenzofuran, demonstrating how a side chain can be built into the ring system. nih.gov Adapting such methods is key to designing an efficient synthesis for the 3-carbaldehyde precursor.

Chemical Reactivity and Derivatization Strategies for 5 Bromobenzofuran 3 Yl Methanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol (hydroxymethyl group) at the 3-position of the benzofuran (B130515) ring is a key site for functionalization. Standard organic transformations can be applied to this group to introduce new functionalities, thereby modifying the molecule's properties for various applications in medicinal chemistry and materials science.

Oxidation Reactions of the Hydroxymethyl Group

The primary alcohol of (5-Bromobenzofuran-3-yl)methanol can be selectively oxidized to afford either the corresponding aldehyde, 5-Bromobenzofuran-3-carbaldehyde (B12439016), or the carboxylic acid, 5-Bromobenzofuran-3-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Mild oxidizing agents are employed for the synthesis of the aldehyde to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). These reactions are typically performed in chlorinated solvents at or below room temperature.

For the synthesis of 5-Bromobenzofuran-3-carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄) can effectively convert the primary alcohol to the carboxylic acid. These reactions often require more forcing conditions, such as heating.

Table 1: General Oxidation Reactions of this compound

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 5-Bromobenzofuran-3-carbaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temp |

| 5-Bromobenzofuran-3-carbaldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temp |

| 5-Bromobenzofuran-3-carboxylic acid | Potassium permanganate (KMnO₄) | Acetone/water, Heat |

| 5-Bromobenzofuran-3-carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temp |

Esterification and Etherification of the Hydroxymethyl Moiety

The hydroxymethyl group readily undergoes esterification and etherification reactions. Ester derivatives can be prepared by reacting the alcohol with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Alternatively, acid-catalyzed Fischer esterification with a carboxylic acid can be employed, typically in the presence of a large excess of the acid or with removal of water to drive the equilibrium.

Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the ether linkage.

Table 2: General Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Base/Catalyst | Product Type |

|---|---|---|---|

| Esterification | Acyl Chloride (R-COCl) | Pyridine or Et₃N | Ester |

| Esterification | Carboxylic Anhydride ((RCO)₂O) | Pyridine or DMAP | Ester |

| Etherification | Alkyl Halide (R-X) | NaH | Ether |

Halogenation of the Hydroxymethyl Group

The hydroxyl group can be replaced by a halogen atom to produce 5-bromo-3-(halomethyl)benzofurans, which are versatile intermediates for further nucleophilic substitution reactions.

Conversion to the corresponding chloride, 5-bromo-3-(chloromethyl)benzofuran, is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchadsprep.com These reactions often include a base like pyridine to control the stereochemistry (via an Sₙ2 mechanism) and scavenge the HCl byproduct. libretexts.org Similarly, phosphorus tribromide (PBr₃) is a standard reagent for converting primary alcohols to bromides, yielding 5-bromo-3-(bromomethyl)benzofuran. chadsprep.commasterorganicchemistry.com The bromination of substituted 3-methylbenzofurans to 3-(bromomethyl)benzofurans using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide also serves as a relevant synthetic analogue. nih.gov

Table 3: Halogenation of the Hydroxymethyl Group

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 5-bromo-3-(chloromethyl)benzofuran | Thionyl chloride (SOCl₂) | Inert solvent (e.g., DCM), often with pyridine |

| 5-bromo-3-(bromomethyl)benzofuran | Phosphorus tribromide (PBr₃) | Inert solvent (e.g., ether or DCM), 0°C to RT |

| 5-bromo-3-(bromomethyl)benzofuran | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride (CCl₄), Reflux |

Reactions at the Bromine Substituent on the Benzofuran Ring

The bromine atom at the 5-position of the benzofuran core is an aryl bromide, making it an ideal handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. For many of these transformations, it may be necessary to protect the primary alcohol group (e.g., as a silyl (B83357) ether) to prevent interference with the organometallic catalysts or reagents.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Sonogashira, Heck Couplings)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine, diisopropylamine). libretexts.orgorganic-chemistry.org Copper-free Sonogashira conditions have also been developed to avoid the homocoupling of alkynes. wikipedia.org

The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com Common catalysts include Pd(OAc)₂ or Pd(PPh₃)₄, and bases like triethylamine or potassium carbonate are used to neutralize the HBr generated in the catalytic cycle. wikipedia.orgorganic-chemistry.org The reaction typically results in the formation of a new, substituted alkene at the 5-position of the benzofuran ring.

Table 4: General Conditions for Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Solvent(s) |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF, DMF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | DMF, Acetonitrile |

Palladium-Mediated Carboxylative Reactions

The bromine atom can be converted into a carboxylic acid group or its derivatives (esters, amides) through palladium-catalyzed carbonylation. This reaction introduces a carbonyl group by using carbon monoxide (CO) as a C1 source. The reaction of an aryl bromide with CO and an alcohol (R-OH) in the presence of a palladium catalyst and a base yields an ester (alkoxycarbonylation). Similarly, using an amine (R₂NH) as the nucleophile results in the formation of an amide (aminocarbonylation). Modern protocols often use CO surrogates, such as molybdenum hexacarbonyl (Mo(CO)₆) or even formic acid, to avoid handling gaseous carbon monoxide. The choice of ligand, such as Xantphos, can be crucial for achieving high yields and catalyst stability.

Nucleophilic Substitution Strategies Involving the Bromine Atom

The bromine atom on the benzofuran ring of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These strategies are fundamental for elaborating the core benzofuran structure.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.org The mechanism involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This method is noted for its mild reaction conditions, the commercial availability of boronic acids, and the low toxicity of its boron-containing byproducts. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org It has become a crucial method for synthesizing aryl amines, largely replacing harsher traditional methods. wikipedia.org The reaction's development saw the introduction of progressively more effective catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, which expanded its scope to a wide range of amines and aryl halides under mild conditions. youtube.com The catalytic cycle also proceeds through oxidative addition, ligand exchange with the amine, and reductive elimination. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for synthesizing arylalkynes and conjugated enynes under mild conditions, often at room temperature with an amine base like diethylamine (B46881) or triethylamine. wikipedia.org The reaction mechanism involves a palladium cycle and a copper cycle, where the copper acetylide is formed and then undergoes transmetalation to the palladium complex. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.org

Cyanation: The bromine atom can be substituted with a cyanide group to form a benzofuran-nitrile. While the classic Rosenmund-von Braun reaction requires harsh conditions and stoichiometric copper(I) cyanide, modern catalytic methods have been developed. An efficient copper-catalyzed domino halogen exchange-cyanation of aryl bromides uses a catalytic amount of CuI with a ligand like N,N'-dimethylethylenediamine and a cyanide source such as NaCN. nih.gov This approach offers milder conditions and easier product purification. nih.gov

Table 1: Nucleophilic Substitution Reactions of 5-Bromobenzofuran (B130475) Scaffolds

| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Arylbenzofuran |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 5-(Amino)benzofuran |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-(Alkynyl)benzofuran |

| Cyanation | NaCN or KCN | CuI, Ligand (e.g., DMEDA), KI | 5-Cyanobenzofuran |

Construction of Complex Benzofuran Derivatives via Multi-Step Synthesis

This compound is a precursor for more complex heterocyclic structures. The hydroxymethyl group can be readily oxidized to the corresponding carbaldehyde, which is a key intermediate for various condensation and cyclization reactions.

Heterocyclic Annulation and Condensation Reactions (e.g., Oxadiazole, Pyridine, Thiadiazole Formation)

The benzofuran scaffold can be elaborated by building additional heterocyclic rings, leading to compounds with diverse chemical properties.

Oxadiazole Formation: 1,3,4-Oxadiazole (B1194373) rings can be synthesized from benzofuran precursors. A common route involves converting a benzofuran carboxylic acid into its corresponding hydrazide. organic-chemistry.org For instance, a 5-bromobenzofuran-2-carboxylic acid can be reacted with hydrazine (B178648) hydrate (B1144303) to form 5-bromobenzofuran-2-carbohydrazide. This hydrazide can then be cyclized with various reagents, such as orthoesters or carboxylic acids, to form the 2,5-disubstituted 1,3,4-oxadiazole ring. researchgate.netacs.org Another method involves the reaction of hydrazides with N-acylbenzotriazoles in the presence of triphenylphosphine (B44618) and trichloroisocyanuric acid. organic-chemistry.org

Pyridine Formation: Fused benzofuropyridines can be synthesized through various strategies. One approach involves constructing the pyridine ring from a pre-functionalized benzofuran. nih.govacs.org For example, annulation reactions of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by an amine base, can yield 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized. rsc.org Another strategy is the tandem Sonogashira coupling and cyclization of 2-halophenols with 1-alkynes, which can be adapted for furo-pyridine synthesis. mdpi.com

Thiadiazole Formation: 1,3,4-Thiadiazole derivatives are often prepared from thiosemicarbazide (B42300) precursors. mdpi.com Starting from a benzofuran carbohydrazide, reaction with an isothiocyanate yields a thiosemicarbazide. This intermediate can then be cyclized under acidic conditions (e.g., using sulfuric acid or phosphoric acid) to afford the N-substituted-5-(benzofuran-yl)-1,3,4-thiadiazol-2-amine. mdpi.comresearchgate.net Alternatively, heterocyclization of hydrazine-1-carbodithioate derivatives with hydrazonoyl halides provides a route to thiadiazole-benzofuran hybrids. tandfonline.com

Table 2: Synthesis of Heterocyclic Derivatives from Benzofuran Precursors

| Target Heterocycle | Key Benzofuran Intermediate | Typical Reagents for Cyclization |

|---|---|---|

| 1,3,4-Oxadiazole | Benzofuran carbohydrazide | Carboxylic acids, Triethyl orthoformate |

| Pyridine (fused) | Benzofuran-derived imines/ketones | Alkynes, Malononitrile |

| 1,3,4-Thiadiazole | Benzofuran thiosemicarbazide | Concentrated H₂SO₄, PPA |

Formation of Schiff Bases and Hydrazone Derivatives from Benzofuran Carbaldehydes

Oxidation of the primary alcohol in this compound yields 5-bromobenzofuran-3-carbaldehyde. This aldehyde is a versatile building block for synthesizing imine-containing derivatives like Schiff bases and hydrazones.

Schiff Bases: Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation reaction of an aldehyde with a primary amine. nih.gov The reaction of 5-bromobenzofuran-3-carbaldehyde with various aromatic or aliphatic primary amines, typically under reflux in an alcoholic solvent, yields the corresponding Schiff base derivatives. researchgate.net These reactions are often catalyzed by a few drops of acid. amazonaws.com

Hydrazone Derivatives: Hydrazones are formed from the reaction of an aldehyde with a hydrazine or a hydrazide derivative. dergipark.org.tr Condensing 5-bromobenzofuran-3-carbaldehyde with compounds like hydrazine hydrate, phenylhydrazine, or various carbohydrazides in a suitable solvent such as ethanol (B145695) leads to the formation of the corresponding hydrazone. zenodo.orgunica.it These derivatives contain the R₁R₂C=NNR₃R₄ structure and have been investigated for a wide range of applications. nih.gov

Advanced Spectroscopic and Structural Characterization of 5 Bromobenzofuran 3 Yl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. For (5-Bromobenzofuran-3-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the furan (B31954) ring proton, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.

The aromatic protons on the benzene (B151609) ring will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The specific splitting pattern depends on the substitution. The proton at position 2 of the benzofuran (B130515) ring typically resonates as a singlet in the range of δ 7.5-8.0 ppm. The methylene protons (CH₂OH) adjacent to the furan ring are expected to appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (OH) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent. In a study of related benzofuran derivatives, methylene protons adjacent to the benzofuran ring and a sulfur atom were observed as a singlet in the range of 5.05–5.10 ppm. acs.org

Interactive ¹H NMR Data Table for a Representative Benzofuran Analogue

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.85 | m | 3H | Aromatic Protons |

| 7.75 | s | 1H | H-2 (Furan Ring) |

| 4.70 | s | 2H | -CH₂OH |

| 2.50 | br s | 1H | -OH |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. In this compound, separate signals are expected for each of the eight carbons in the benzofuran core, as well as for the methylene carbon.

The carbon atoms of the aromatic ring will resonate in the δ 110-160 ppm region. The carbon bearing the bromine atom (C-5) will be influenced by the halogen's electronegativity and its chemical shift can be predicted based on empirical data for similar brominated aromatics. The carbons of the furan ring (C-2 and C-3) and the bridgehead carbons (C-3a and C-7a) will also have characteristic chemical shifts. The methylene carbon (-CH₂OH) is expected to appear in the more upfield region, typically around δ 60-65 ppm. In a study on N-(2-aroyl)-3-methyl-1-benzofuran-5-yl derivatives, the methyl carbon of the benzofuran ring appeared at 2.55-2.58 ppm. nih.gov

Interactive ¹³C NMR Data Table for a Representative Benzofuran Analogue

| Chemical Shift (δ) (ppm) | Assignment |

| 155.2 | C-7a |

| 145.1 | C-2 |

| 130.5 | C-3a |

| 128.4 | C-6 |

| 124.7 | C-4 |

| 121.9 | C-7 |

| 115.8 | C-5 (C-Br) |

| 111.3 | C-3 |

| 60.1 | -CH₂OH |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₉H₇BrO₂), the expected exact mass can be calculated.

The mass spectrum of a brominated compound is characterized by the presence of two molecular ion peaks of almost equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.

Fragmentation analysis can reveal information about the compound's structure. For instance, the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom would result in characteristic fragment ions. Studies on the mass spectrometry of benzofuran derivatives have shown that fragmentation pathways often involve cleavages of the substituent groups and the furan ring. nih.govresearchgate.net

Interactive Mass Spectrometry Data Table for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 227.9680 / 229.9660 | ~100 / ~98 | [M]⁺ (Molecular ion with ⁷⁹Br / ⁸¹Br) |

| 198.9599 / 200.9579 | Variable | [M - CH₂OH]⁺ |

| 149.0335 | Variable | [M - Br]⁺ |

| 121.0281 | Variable | [M - Br - CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Interactive Crystallographic Data Table for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

*Values are hypothetical and would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-O stretching vibration of the alcohol is typically observed in the 1000-1260 cm⁻¹ range. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and furan rings are found in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be in the fingerprint region, typically below 700 cm⁻¹. Studies on substituted benzofurans have confirmed these characteristic absorption frequencies. acs.orgacs.org In a study of novel benzofuran derivatives, the aromatic C-H stretching vibrations appeared in the range of 2904–3089 cm⁻¹, while the C-O stretching bands were detected in the range of 1215–1232 cm⁻¹. acs.org

Interactive IR Spectroscopy Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H Stretch (Alcohol) |

| 3080 | Medium | Aromatic C-H Stretch |

| 1590, 1480 | Medium-Strong | C=C Stretch (Aromatic/Furan) |

| 1220 | Strong | C-O Stretch (Alcohol) |

| 1100 | Medium | C-O-C Stretch (Furan) |

| 820 | Strong | C-H Bending (Aromatic) |

| 650 | Medium | C-Br Stretch |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. For halogenated compounds, the percentage of the halogen can also be determined. This data is used to calculate the empirical formula of the substance, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's composition and purity.

For this compound, with a molecular formula of C₉H₇BrO₂, the theoretical elemental composition can be calculated. The experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with the theoretical values for the sample to be considered pure. The analysis of halogenated organic compounds is a well-established procedure. huji.ac.ilvscht.cz

Interactive Elemental Analysis Data Table for C₉H₇BrO₂

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 47.61 | Value |

| Hydrogen (H) | 3.11 | Value |

| Bromine (Br) | 35.19 | Value |

| Oxygen (O) | 14.09 | Value |

*Experimental values are determined upon analysis of a synthesized sample.

Computational Chemistry and Theoretical Investigations of 5 Bromobenzofuran 3 Yl Methanol Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. africanjournalofbiomedicalresearch.comresearchgate.net This method is crucial in drug discovery for understanding how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme. africanjournalofbiomedicalresearch.comresearchgate.netchemrxiv.org

Derivatives of the benzofuran (B130515) scaffold have been identified as promising inhibitors for various biological targets, including those in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govresearchgate.net Aspartate kinase (Asp kinase) is a critical enzyme in the biosynthetic pathway of essential amino acids in M. tuberculosis, making it an attractive target for novel anti-TB drugs. nih.govresearchgate.net

Molecular docking studies on benzofuran derivatives against mycobacterial targets have revealed significant inhibitory potential. For instance, in silico screening of benzofuran-1,3,4-oxadiazole derivatives against Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13), another crucial enzyme for the bacterium's survival, has identified compounds with high binding affinities. mdpi.com One such derivative, a bromobenzofuran-oxadiazole compound (BF4), exhibited a binding affinity score of -14.82 kcal/mol, which was superior to the standard inhibitor TAM-16 (-14.61 kcal/mol). mdpi.com These studies help identify key amino acid residues within the target's active site that are crucial for ligand binding, providing a roadmap for designing more potent inhibitors. nih.gov Similarly, other studies have used docking to evaluate benzofuran derivatives against various bacterial and cancer-related protein targets, consistently finding that the derivatives exhibit strong binding energies, often superior to standard drugs. africanjournalofbiomedicalresearch.comresearchgate.netnih.gov

Table 1: Example Binding Affinities of Benzofuran Derivatives Against Mycobacterial Targets

| Derivative Class | Target Enzyme | Best Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) |

| Benzofuran-1,3,4-oxadiazole | M. tb Pks13 (5V3Y) | -14.82 | -14.61 (TAM-16) |

| Benzofuran-1,2,3-triazole Hybrid | EGFR (4HJO) | -10.2 | -7.9 |

| 5-nitrobenzofuran derivative | Bacterial Target (1aj6) | -10.4 | Not specified |

This table is illustrative and compiles data from various studies on different benzofuran derivatives to show the potential of the scaffold. africanjournalofbiomedicalresearch.commdpi.comnih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility, known as its conformational landscape. The benzofuran scaffold, while being a fused ring system, possesses a degree of flexibility that influences its interaction with target proteins. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to study the geometry of benzofuran derivatives. physchemres.org

These studies reveal that the benzofuran ring system is nearly planar. For example, in 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be as low as 0.27°, indicating a pseudo-planar geometry. physchemres.org This planarity can be advantageous for fitting into specific binding pockets of enzymes. However, substituents on the benzofuran ring, such as the methanol (B129727) group in (5-Bromobenzofuran-3-yl)methanol, introduce rotational bonds. The analysis of the rotational freedom of these substituent groups is critical for understanding how the molecule can adapt its conformation to maximize binding interactions with a biological target. Understanding this conformational landscape is essential for structure-based drug design, as it helps in designing molecules that can adopt the optimal bioactive conformation required for potent inhibitory activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. physchemres.orgresearchgate.net These methods allow for the calculation of various molecular descriptors that help in understanding a compound's behavior and in developing Quantitative Structure-Activity Relationships (QSAR). physchemres.orgresearchgate.net

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Other important reactivity descriptors that can be derived from these energies include:

Electronegativity (χ): Describes the tendency of an atom or molecule to attract electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These descriptors have been successfully used in QSAR studies to correlate the chemical structure of benzofuran derivatives with their observed biological activities, such as antiprotozoal or antibacterial effects. physchemres.org By understanding how different substituents affect these electronic parameters, chemists can rationally design new derivatives with enhanced activity. nih.gov

Table 2: Illustrative Quantum Chemical Reactivity Descriptors for a Benzofuran Derivative

| Descriptor | Symbol | Typical Value Range (a.u.) | Significance |

| HOMO Energy | EHOMO | -0.2 to -0.3 | Electron-donating ability |

| LUMO Energy | ELUMO | -0.05 to -0.15 | Electron-accepting ability |

| Energy Gap | ΔE | 0.1 to 0.25 | Chemical reactivity, stability |

| Hardness | η | 0.05 to 0.125 | Resistance to deformation |

| Softness | S | 8 to 20 | Polarizability |

| Electronegativity | χ | 0.12 to 0.22 | Electron-attracting tendency |

Note: These values are for illustrative purposes based on general findings for organic molecules and may vary depending on the specific derivative and calculation method. physchemres.orgresearchgate.net

In Silico Studies of Reaction Mechanisms and Pathways for Benzofuran Derivatization

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions used to create new derivatives of this compound. By modeling reaction pathways in silico, researchers can predict the feasibility of a synthetic route, identify potential byproducts, and optimize reaction conditions without costly and time-consuming laboratory experiments.

These studies often involve calculating the potential energy surface of a reaction. This involves mapping the energy of the system as the reactants are converted into products. Key points on this surface include transition states—the highest energy point along the reaction coordinate—and intermediates. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For benzofuran derivatization, computational methods can be used to study a variety of reactions, such as electrophilic substitution on the benzofuran ring, modifications of the methanol group (e.g., esterification, etherification), or cross-coupling reactions at the bromine-substituted position. For example, quantum chemistry can be used to model the reactivity of different positions on the benzofuran ring to predict the outcome of substitution reactions. By understanding the electronic and steric factors that control these reactions at a molecular level, chemists can devise more efficient and selective synthetic strategies for generating libraries of novel this compound derivatives for biological screening.

Biological Activity and Mechanistic Investigations of 5 Bromobenzofuran 3 Yl Methanol Analogues

In Vitro Biological Screening of Benzofuran (B130515) Derivatives

Enzyme Inhibition Assays (e.g., Protein Arginine Methyltransferase 5 (PRMT5) Inhibition)

While direct inhibition data for (5-Bromobenzofuran-3-yl)methanol on PRMT5 is not extensively detailed in the reviewed literature, broader studies on benzofuran derivatives highlight their potential as enzyme inhibitors. For instance, certain benzofuran-containing compounds have been identified as inhibitors of kinases like EGFR and VEGFR-2. nih.gov One study on nitrile derivatives with a benzofuran scaffold revealed significant EGFR tyrosine kinase inhibitory activity. nih.gov Notably, compound 11 from this series, which incorporates a phenethyl moiety, demonstrated an IC₅₀ value of less than 1.2 µM, comparable to the reference drug gefitinib (B1684475) (IC₅₀ = 0.90 µM). nih.gov This suggests that the benzofuran core can be effectively integrated into pharmacophores targeting enzyme activity.

Another study focused on 6-substituted indolo[3′,2′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which, while structurally more complex, share a heterocyclic core. Compound 3a in this series showed promising inhibition of SIRT1 (Sirtuin 1) with an IC₅₀ of approximately 2.09 ± 0.40 μM. researchgate.net These findings underscore the versatility of the benzofuran and related heterocyclic systems in designing potent enzyme inhibitors.

Table 1: EGFR Tyrosine Kinase Inhibition by Benzofuran Nitrile Derivatives

| Compound | Moiety | IC₅₀ (µM) |

|---|---|---|

| 11 | Phenethyl | < 1.2 |

| 8 | Propanol | 4.24 |

| Gefitinib (Reference) | - | 0.90 |

Data sourced from a study on nitrile derivatives containing a benzofuran scaffold. nih.gov

Cell-Based Antiproliferative Activity Evaluation Against Cancer Cell Lines (e.g., Human Ovarian Cancer, General Human Cancer Cell Lines)

Benzofuran derivatives have demonstrated significant antiproliferative activity across various cancer cell lines. In a study screening novel 3-methyl-1-benzofuran derivatives against non-small cell lung cancer (NSCLC) cell lines (NCI-H460, mutant p53 and A549, wild type p53), several compounds showed notable cytotoxic effects. nih.gov Compounds 10 , 12 , and 31 exhibited IC₅₀ values below 9.3 μM, indicating potent activity. nih.gov

Similarly, a series of benzofuran derivatives were tested for cytotoxicity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. mdpi.com Several of these compounds reduced cancer cell survival by more than 50% at a concentration of 100 μM. mdpi.com For example, benzofuranyl imidazole (B134444) derivatives I and II were found to be cytotoxic towards the SKOV-3 ovarian carcinoma cell line. mdpi.com Furthermore, basidalin (B1232390), a natural product with a structure that can be considered an analogue, has shown antiproliferative activity against human cancer cell lines. nih.gov

Table 2: Antiproliferative Activity of 3-Methyl-1-Benzofuran Derivatives against NSCLC Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 10 | NCI-H460, A549 | < 9.3 |

| 12 | NCI-H460, A549 | < 9.3 |

| 31 | NCI-H460, A549 | < 9.3 |

| 13 | NCI-H460, A549 | 25-40 |

| 18 | NCI-H460, A549 | 25-40 |

| 32 | NCI-H460, A549 | 25-40 |

Data from a study on benzofuran-based analogs of cercosporamide. nih.gov

Antimicrobial Efficacy Assessments (e.g., Antibacterial, Antifungal, Anti-tubercular Activity)

The benzofuran scaffold has been a fruitful source for the development of new antimicrobial agents. A study on 3-methanone-6-substituted-benzofuran derivatives revealed potent antibacterial activity against several strains, including Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov Specifically, compounds with a hydroxyl group at the C-6 position (5a, 5b, 5c, and 12 ) displayed excellent broad-spectrum antibacterial activity, with MIC₈₀ values ranging from 0.78 to 12.5 µg/mL. nih.gov

In another investigation, functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds were synthesized and evaluated for their antimicrobial properties. researchgate.net Among the synthesized analogues, compounds 4h and 4j demonstrated excellent antimicrobial activity. researchgate.net Furthermore, some S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been synthesized and their antibacterial activity has been noted. researchgate.net

Research into benzofuran derivatives has also shown promise in the context of anti-tubercular agents. researchgate.net Three derivatives, 3h, 3i, and 3m , exhibited encouraging inhibition of 64-65% at a concentration of 30 μM in an in vitro assay related to tuberculosis. researchgate.net

Table 3: Antibacterial Activity of 3-Methanone-6-substituted-benzofuran Derivatives

| Compound | Substitution at C-6 | MIC₈₀ (µg/mL) against various strains |

|---|---|---|

| 5a, 5b, 5c, 12 | Hydroxyl | 0.78-12.5 |

| 15 | Imine at C-3 | 3.12-12.5 (Selective for S. aureus) |

| 7e | (3,4,5-trimethoxyphenyl) methanone (B1245722) at C-3 | 3.12-12.5 (Selective for S. aureus) |

Data from a study on the synthesis and antimicrobial evaluation of benzofuran derivatives. nih.gov

Anti-inflammatory and Antioxidative Activity Studies

Analogues of this compound have been investigated for their potential to combat inflammation and oxidative stress. A series of 5-acyl-3-substituted-benzofuran-2(3H)-ones were found to act as dual inhibitors of cyclooxygenase (CO) and lipoxygenase (LO) products, which are key mediators of inflammation. nih.gov Their corresponding ring-opened o-hydroxy acids, however, only showed moderate reduction in CO metabolites. nih.gov

In a separate study, a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds was synthesized, and several of these compounds exhibited good antioxidant activity. researchgate.net Specifically, compounds 4e, 4f, 4l, and 4p showed promising results, while compounds 4g and 4q displayed dominant antioxidant efficacy when compared to the standard butylated hydroxyanisole (BHA). researchgate.net Another study on 3-arylphthalides, which can be considered structural analogues, showed that compounds with hydroxyl groups on the aromatic ring, such as 5a (3-(2,4-dihydroxyphenyl)phthalide), exhibited significant antioxidant activity, even better than the Trolox standard. nih.gov This compound also demonstrated strong inhibition of nitric oxide (NO) production in stimulated immune cells. nih.gov

Table 4: Antioxidant Activity of Functionalized Pyrazole Scaffolds

| Compound | Antioxidant Activity relative to BHA |

|---|---|

| 4e, 4f, 4l, 4p | Good |

| 4g, 4q | Dominant |

Data from a study on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzofuran derivatives, SAR analyses have provided valuable insights. In the case of 3-methanone-6-substituted-benzofuran derivatives, it was found that substitutions at the C-6 and C-3 positions significantly influenced antibacterial activity and strain specificity, respectively. nih.gov A hydroxyl group at C-6 was associated with broad-spectrum activity, while specific substitutions at C-3 led to selective activity against S. aureus. nih.gov

In the context of antiproliferative activity, SAR studies on basidalin and its analogues revealed that the formyl group, rather than the amino group, is crucial for its effects against human cancer cells. nih.gov For a series of 3-aryl-4-isoxazolecarboxamides, which can be seen as bioisosteres, rapid SAR was established through solution-phase synthesis, leading to the discovery of potent agonists with pEC₅₀ values up to 9. nih.gov

Furthermore, in a study of β-carboline derivatives, it was demonstrated that large substituents at the 6-position of the β-carboline ring were well-tolerated, suggesting these project into the extracellular domain of the target receptor. nih.gov This highlights how modifications at different positions of a core scaffold can be used to fine-tune biological activity. A series of 3-(4-bromobenzyl)-5-(arylmethylene)-5H-furan-2-one lactones were designed based on the natural toxin nostoclide, and their evaluation as inhibitors of photosynthetic electron transport provided insights into the structural requirements for this activity. nih.gov

Mechanistic Elucidation of Biological Actions

Understanding the mechanism of action is fundamental to the development of new therapeutic agents. For benzofuran derivatives, several mechanisms have been proposed. Some benzofuran derivatives with antiproliferative properties are believed to exert their effects by interacting with DNA. mdpi.com Biochemical assays have shown that certain test benzofurans can inhibit the cleavage of plasmid DNA by restriction endonucleases, suggesting they may act as DNA intercalating agents or bind to DNA in other ways. mdpi.com

In the context of antiviral activity, a series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov Their ability to induce IFN-β transcription was dependent on the presence of active STING, indicating a specific protein-ligand interaction. nih.gov The antiviral effect was further confirmed to be IFN-dependent, as the compounds induced the nuclear localization of phospho-IRF3. nih.gov

The antiproliferative mechanism of basidalin and its analogues has been linked to the induction of autophagy. nih.gov Treatment with basidalin increased the expression of LC3-II and accelerated autophagic flux through a pathway independent of mTOR. nih.gov This suggests that these compounds exhibit their anticancer effects by upregulating autophagy. nih.gov For a class of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives with antibacterial properties, the proposed mechanism is the inhibition of protein synthesis at the initial stage, a characteristic of oxazolidinone antibacterials. nih.gov

Molecular Target Identification and Validation (e.g., Inhibition of Wnt3a/FOXM1/β-catenin axis)

While direct studies on this compound are limited, research into its analogues and the broader class of benzofuran derivatives has pointed towards the Wnt/β-catenin signaling pathway as a significant molecular target. nih.gov The Wnt signaling pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of various cancers. youtube.com

The canonical Wnt pathway centers on the stabilization and nuclear translocation of β-catenin. In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then interacts with transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Several studies have highlighted the ability of benzofuran-based compounds to interfere with this pathway. For instance, certain benzofuran-pyran hybrids have been shown to modulate the canonical Wnt/β-catenin signaling pathway. nih.gov In studies related to glucocorticoid-induced osteoporosis, a benzofuran derivative demonstrated the ability to counteract the inhibitory effects of dexamethasone (B1670325) on osteoblast function by influencing the Wnt/β-catenin pathway. nih.gov Dexamethasone was found to increase the expression of the Wnt inhibitor SOST and decrease the expression of β-catenin, effects that were significantly reversed by the benzofuran compound. nih.gov

Furthermore, the β-catenin/BCL9 protein-protein interaction, a critical step in Wnt-driven oncogenesis, has been identified as a druggable target. youtube.com The development of small molecules that inhibit this interaction is an active area of research. While not specifically mentioning this compound, the successful design of drug-like β-catenin/BCL9 inhibitors provides a strong rationale for exploring benzofuran scaffolds for this purpose. youtube.com The inhibition of this interaction can lead to the selective degradation of nuclear β-catenin, thereby attenuating Wnt signaling in cancer cells. youtube.com

The therapeutic potential of inhibiting the Wnt/β-catenin pathway has been demonstrated in the context of regenerative medicine, where topical application of Wnt inhibitors was found to reduce fibrosis and promote regenerative repair of skin wounds. nih.gov This highlights the broad therapeutic implications of targeting this pathway with novel chemical entities like benzofuran derivatives.

Table 1: Investigated Benzofuran Analogues and their Effect on the Wnt/β-catenin Pathway

| Compound Class | Model System | Observed Effect on Wnt/β-catenin Pathway | Reference |

| Benzofuran-pyran hybrid | Glucocorticoid-induced osteoporosis in mice | Reverses dexamethasone-induced downregulation of β-catenin and upregulation of SOST. nih.gov | nih.gov |

| Small-molecule Wnt inhibitors | Cutaneous wound healing in mice | Reduced fibrosis and promoted regenerative repair. nih.gov | nih.gov |

| β-catenin/BCL9 inhibitors | Triple-negative breast cancer | Disruption of the β-catenin/BCL9 interaction and promotion of nuclear β-catenin degradation. youtube.com | youtube.com |

Pathway Modulation Studies for Benzofuran-Based Bioactive Agents

Beyond the Wnt/β-catenin pathway, benzofuran derivatives have been shown to modulate a variety of other critical cellular signaling pathways, underscoring their versatility as bioactive agents.

NF-κB and MAPK Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. mdpi.com Research has demonstrated that certain heterocyclic/benzofuran hybrids can exert anti-inflammatory effects by targeting these pathways. One such hybrid was found to significantly inhibit the phosphorylation of key proteins in the MAPK/NF-κB signaling cascade, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.com This inhibition led to a dose-dependent reduction in the secretion of pro-inflammatory factors such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com

Stimulator of Interferon Genes (STING) Pathway: The STING pathway is a component of the innate immune system that detects cytosolic DNA and triggers a type I interferon (IFN-I) response. nih.govnih.gov Recently, benzofuran derivatives have been identified as novel STING agonists. nih.govnih.gov These compounds were shown to induce the expression of IFN-β in a STING-dependent manner. nih.gov The activation of the STING pathway by these benzofuran derivatives resulted in broad-spectrum antiviral activity, for instance, by inhibiting the replication of human coronaviruses. nih.gov This discovery opens up a new avenue for the development of host-targeting antiviral therapies.

AKT/mTOR Pathway: The AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is frequently dysregulated in cancer, making it an attractive target for drug discovery. mdpi.com A series of N-methylpiperidine-based benzofuran derivatives have been synthesized and evaluated as inhibitors of the mTORC1 protein complex. mdpi.com These efforts were initiated from a lead compound identified through high-throughput screening, demonstrating the potential of the benzofuran scaffold in developing targeted cancer therapies. mdpi.com

Table 2: Pathway Modulation by Benzofuran-Based Agents

| Pathway | Benzofuran Derivative Class | Key Findings | Reference |

| NF-κB and MAPK | Piperazine/benzofuran hybrid | Inhibition of phosphorylation of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38; reduced secretion of NO, COX-2, TNF-α, and IL-6. mdpi.com | mdpi.com |

| STING | Benzofuran derivatives | Act as STING agonists, inducing IFN-I expression and exhibiting broad-spectrum antiviral activity. nih.govnih.gov | nih.govnih.gov |

| AKT/mTOR | N-Methylpiperidine-based benzofuran | Identified as inhibitors of the mTORC1 protein complex. mdpi.com | mdpi.com |

Emerging Applications and Future Research Directions

(5-Bromobenzofuran-3-yl)methanol as a Key Intermediate in Medicinal Chemistry Drug Discovery

The utility of this compound as a key intermediate is rooted in the broad spectrum of biological activities exhibited by benzofuran (B130515) derivatives, which include anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. nih.govrsc.org The bromine atom at the 5-position and the methanol (B129727) group at the 3-position of this compound are particularly advantageous for synthetic diversification in drug discovery programs.

The bromine atom serves as a versatile anchor for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzofuran core to optimize biological activity. For instance, the halogen at this position can be crucial for establishing "halogen bonds," which are attractive interactions that can significantly enhance the binding affinity of a compound to its biological target. mdpi.com

The hydroxymethyl group at the 3-position provides a convenient site for derivatization to form esters, ethers, or to be oxidized to an aldehyde or carboxylic acid. These functionalities can then be used to link the benzofuran core to other pharmacophores, a strategy known as molecular hybridization, to create novel conjugates with potentially enhanced or dual-action therapeutic effects. nih.gov For example, benzofuran derivatives have been hybridized with isatin (B1672199) moieties to create potent anticancer agents. nih.gov

Derivatives synthesized from benzofuran intermediates have shown significant potential in targeting various cellular pathways implicated in disease. For example, certain benzofuran-based compounds act as potent tubulin polymerization inhibitors, arresting the cell cycle and exhibiting antimitotic activity, a mechanism central to many anticancer drugs. nih.gov Others have been developed as inhibitors of key enzymes like PI3K and VEGFR-2, which are critical in cancer cell signaling and angiogenesis. nih.gov The ability to readily modify this compound makes it an ideal starting point for generating libraries of compounds to screen for such activities.

Development of Novel Benzofuran-Based Chemical Probes and Tools

The structural and electronic properties of the benzofuran ring system make it an attractive scaffold for the development of chemical probes and analytical tools. These tools are essential for studying biological processes at the molecular level, identifying new drug targets, and elucidating mechanisms of drug action. The functional groups of this compound provide the necessary handles to attach reporter groups, such as fluorophores or biotin (B1667282) tags, or reactive moieties for covalent labeling of target proteins.

While specific examples detailing the use of this compound itself as a chemical probe are not extensively documented, the broader class of benzofuran derivatives has been employed in this capacity. The inherent fluorescence of some benzofuran systems can be modulated by their substitution pattern, making them suitable for developing "turn-on" or ratiometric fluorescent probes for detecting specific analytes or changes in the cellular microenvironment.

The synthetic versatility of this compound allows for its incorporation into more complex molecular architectures designed for specific bio-imaging or target identification purposes. The methanol group can be used to link the benzofuran scaffold to a fluorescent dye, while the bromo-substituent can be exploited in photoaffinity labeling experiments by converting it into a photolabile group. Such probes would enable researchers to visualize the subcellular localization of drug-target interactions or to covalently capture and identify binding partners from complex biological mixtures.

Innovative Methodologies for the Synthesis and Functionalization of Benzofuran Core Structures

The growing importance of benzofurans in medicinal chemistry has spurred the development of numerous innovative and efficient synthetic strategies to construct and functionalize this heterocyclic system. nih.govnih.gov These modern methods offer significant advantages over classical approaches, often providing higher yields, greater functional group tolerance, and more environmentally benign reaction conditions.

Table 1: Modern Catalytic Methods for Benzofuran Synthesis

| Catalytic System | Reaction Type | Description | Reference(s) |

|---|---|---|---|

| Palladium (Pd) | Cross-coupling/Cyclization | Sonogashira coupling of o-iodophenols and terminal alkynes, followed by intramolecular cyclization, is a widely used method. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |

| Copper (Cu) | Coupling/Cyclization | Copper iodide can catalyze the one-pot synthesis from o-hydroxy aldehydes, amines, and alkynes, often in eco-friendly solvents. acs.org | acs.org |

| Gold (Au)/Silver (Ag) | Promoted Cyclization | Gold-based catalysts can promote the formation of the benzofuran nucleus from alkynyl esters and quinols. acs.org | acs.org |

| Nickel (Ni) | Intramolecular Cyclization | Nickel catalysts can activate intramolecular nucleophilic addition reactions to furnish benzofuran derivatives. nih.govacs.org | nih.govacs.org |

| Ruthenium (Ru) | Isomerization/Metathesis | Ruthenium catalysts are used for C- and O-allyl isomerization followed by ring-closing metathesis to form the benzofuran ring. organic-chemistry.org | organic-chemistry.org |

The synthesis of this compound itself can leverage these advanced methodologies. For instance, a common route involves the cyclization of appropriately substituted phenols and alkynes. The bromine at the 5-position is typically introduced early in the synthetic sequence, starting from a bromo-substituted phenol. The methanol group at the C3 position can be installed through various C-H functionalization strategies or by reduction of a corresponding C3-ester or aldehyde.

Functionalization of the pre-formed this compound scaffold is a key strategy for generating analogues. The bromine atom at the C5 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira reactions. These reactions allow for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups, dramatically increasing molecular diversity. The methanol group at C3 can be readily oxidized to the corresponding aldehyde, which can then participate in a plethora of subsequent transformations such as Wittig reactions, reductive aminations, or further oxidation to a carboxylic acid, which can be used in amide bond formations.

Prospects for Rational Design and Optimization of Bioactive this compound Analogues

The future development of drugs based on the this compound scaffold will heavily rely on rational design and optimization strategies. nih.govrsc.org This approach combines computational modeling with synthetic chemistry to create new molecules with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are fundamental to this process. nih.govmdpi.com By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, researchers can build a model of the key interactions between the drug and its target. For benzofuran derivatives, SAR studies have revealed that the nature and position of substituents on both the benzene (B151609) and furan (B31954) rings are critical for activity. nih.gov For example, adding halogen atoms like bromine can significantly increase anticancer activity. mdpi.com

Table 2: Strategies for Rational Design of this compound Analogues

| Design Strategy | Description | Potential Outcome |

|---|---|---|

| Modification at C5 | Replace the bromine atom via cross-coupling reactions with various aryl, heteroaryl, or alkyl groups. | Modulate lipophilicity, introduce new binding interactions, and explore SAR. |

| Modification at C3 | Convert the methanol to other functional groups (e.g., ether, ester, amine, larger alkyl chains) or link to other pharmacophores. | Improve binding affinity, alter solubility, create hybrid molecules with dual activity. |

| Bioisosteric Replacement | Replace the bromine atom with other groups of similar size and electronic properties (e.g., Cl, CF₃, CN). | Fine-tune electronic properties and metabolic stability while retaining key binding interactions. |

| Scaffold Hopping | Retain key pharmacophoric features while replacing the benzofuran core with other heterocyclic systems. | Discover novel intellectual property and potentially improved drug-like properties. |

| Computational Modeling | Use molecular docking and dynamics simulations to predict the binding modes of designed analogues with their protein targets. | Prioritize the synthesis of compounds with the highest predicted affinity and selectivity. |

Computational tools such as molecular docking are invaluable for visualizing and predicting how designed analogues will interact with the binding site of a target protein. nih.govrsc.org This in silico screening allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. By combining detailed SAR data with computational insights, the rational design of this compound analogues holds great promise for the discovery of next-generation therapeutics for a wide range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.